

Acidity comparison of short-chain vs. long-chain dicarboxylic acids

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Compound of Interest

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Acidity of Dicarboxylic Acids: A Comparative Guide for Researchers

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This guide provides a comprehensive comparison of the acidity of short-chain versus long-chain dicarboxylic acids, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of the physicochemical properties of these versatile molecules.

Introduction to Dicarboxylic Acid Acidity

Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups (-COOH), play crucial roles in various biological and chemical processes. Their acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing their reactivity, solubility, and interaction with biological systems. Dicarboxylic acids exhibit two pKa values, corresponding to the sequential dissociation of the two acidic protons. The first dissociation (pKa1) is generally more acidic than that of a comparable monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group. The second dissociation (pKa2) is less acidic because it involves the removal of a proton from an already negatively charged species.



The length of the carbon chain separating the two carboxyl groups significantly impacts the acidity of these molecules. This guide will explore this relationship in detail.

Acidity Comparison: Short-Chain vs. Long-Chain Dicarboxylic Acids

The acidity of dicarboxylic acids generally decreases as the length of the carbon chain between the two carboxyl groups increases. This trend is most pronounced for the first pKa value (pKa1). In short-chain dicarboxylic acids, the two carboxyl groups are in close proximity, allowing the electron-withdrawing inductive effect of one group to strongly influence the other, thereby facilitating the release of the first proton and resulting in a lower pKa1 (higher acidity) [1]. As the chain length increases, this inductive effect diminishes, and the pKa1 value approaches that of a monocarboxylic acid.

The second pKa value (pKa2) is also influenced by chain length, though to a lesser extent. The electrostatic repulsion between the two negatively charged carboxylate groups after the first dissociation is stronger in shorter chains, making the removal of the second proton more difficult and thus increasing pKa2. As the chain lengthens, this repulsion decreases.

The following table summarizes the pKa values for a selection of short-chain and long-chain dicarboxylic acids, illustrating the effect of chain length on acidity.



Dicarboxylic Acid	Chemical Formula	Number of Carbon Atoms	pKa1	рКа2
Short-Chain				
Oxalic Acid	ноос-соон	2	1.25	4.14
Malonic Acid	HOOC-CH ₂ - COOH	3	2.83	5.69
Succinic Acid	HOOC-(CH ₂) ₂ - COOH	4	4.21	5.64
Glutaric Acid	HOOC-(CH ₂) ₃ -	5	4.34	5.41
Adipic Acid	HOOC-(CH ₂) ₄ - COOH	6	4.43	5.41
Long-Chain				
Suberic Acid	HOOC-(CH ₂) ₆ -	8	4.52	5.50
Azelaic Acid	HOOC-(CH ₂) ₇ - COOH	9	4.53	5.33
Sebacic Acid	HOOC-(CH ₂) ₈ - COOH	10	4.59	5.59
Dodecanedioic Acid	HOOC-(CH2)10- COOH	12	4.48	-

Note: pKa values can vary slightly depending on the experimental conditions (temperature, ionic strength). The values presented here are representative literature values.[2][3][4][5][6][7] [8][9][10][11][12][13][14]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding and utilizing the properties of dicarboxylic acids. Several experimental techniques are commonly employed for this purpose.



Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination[15] [16].

Protocol:

- Preparation of Solutions:
 - Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).
 - Prepare a solution of the dicarboxylic acid of known concentration (e.g., 1 mM) in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added[17].
- Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10)
 [17].
- Titration:
 - Place a known volume of the dicarboxylic acid solution in a beaker with a magnetic stirrer.
 - Immerse the calibrated pH electrode into the solution.
 - To ensure an inert atmosphere, especially when working with carbonate-sensitive solutions, purge the solution with nitrogen gas before and during the titration[17].
 - Add the standardized strong base titrant in small, precise increments.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the measured pH values against the volume of titrant added to generate a titration curve.



The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa1, and the second gives pKa2. These points can be identified as the inflection points on the titration curve.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH[18][19] [20][21][22].

Protocol:

- Sample Preparation:
 - Prepare a series of solutions of the dicarboxylic acid at a constant concentration in a suitable solvent (e.g., D₂O or a water-organic solvent mixture).
 - Adjust the pH of each solution to a different, known value using small amounts of a strong acid (e.g., DCI) and a strong base (e.g., NaOD). The pH range should encompass the expected pKa values.
- NMR Data Acquisition:
 - Acquire the NMR spectrum (e.g., ¹H NMR) for each sample.
 - Identify the resonance signals of the nuclei close to the carboxylic acid groups, as their chemical shifts will be most sensitive to changes in protonation state.
- Data Analysis:
 - Plot the chemical shift (δ) of the selected nucleus against the pH of the solution.
 - The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.

Conductometric Titration



Conductometric titration measures the change in electrical conductivity of a solution during titration. It is particularly useful for dilute solutions and for weak acids[23][24].

Protocol:

- Solution Preparation:
 - Prepare a dilute solution of the dicarboxylic acid (e.g., 0.01 M).
 - Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant should be significantly more concentrated than the analyte to minimize volume changes[24].
- Titration:
 - Place a known volume of the dicarboxylic acid solution in a beaker and immerse a conductivity probe.
 - Add the strong base titrant in small increments, recording the conductivity after each addition.
- Data Analysis:
 - Plot the measured conductivity against the volume of titrant added.
 - The plot will consist of two lines with different slopes. The intersection of these lines corresponds to the equivalence point. For a dicarboxylic acid, two equivalence points will be observed. The volume of titrant at the half-equivalence points can be used to determine the pKa values, although this method is more commonly used to determine the concentration of the acid.

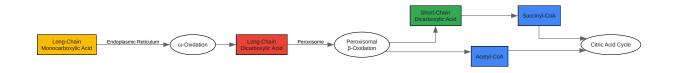
Biological Relevance and Signaling Pathways

Dicarboxylic acids are not only important chemical reagents but are also key metabolites in various biological pathways. Their formation and degradation are crucial for cellular energy homeostasis, particularly under conditions of metabolic stress[25][26][27].

Metabolism of Dicarboxylic Acids



Long-chain monocarboxylic fatty acids can undergo ω -oxidation in the endoplasmic reticulum to form dicarboxylic acids. These dicarboxylic acids are then transported to peroxisomes for β -oxidation, which shortens the carbon chain and produces acetyl-CoA and succinyl-CoA. Succinyl-CoA can then enter the citric acid cycle (Krebs cycle) for energy production[25][27].



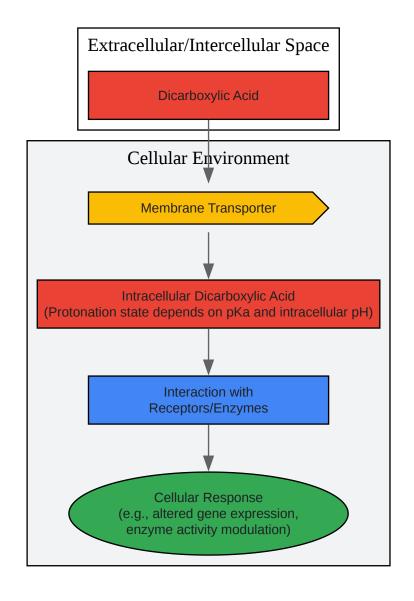
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Metabolic pathway of dicarboxylic acids.

Role in Cellular Signaling

While the direct role of dicarboxylic acid acidity in signaling is an emerging area of research, it is known that some dicarboxylic acids can act as signaling molecules. For instance, in E. coli, the dicarboxylic acid transporter DauA can act as a signal transducer by interacting with the DctA uptake system[28]. In plants, perturbations in the cellular concentrations of certain carboxylic acids, such as citrate and malate, can have a significant impact on gene expression, indicating their role in metabolite signaling[29]. The protonation state of these molecules, which is determined by their pKa values and the surrounding pH, is likely to be a critical factor in their ability to bind to and modulate the activity of cellular receptors and enzymes.





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